1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]-
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Overview
Description
1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique substitution pattern, where a 4-chloro-2-nitrophenyl group is attached via a thio linkage. Imidazole derivatives are widely recognized for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-nitroaniline and 2-mercaptoimidazole.
Reaction Conditions: The 4-chloro-2-nitroaniline is reacted with 2-mercaptoimidazole under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the nitro group to an amino group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound’s anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- can be compared with other imidazole derivatives, such as:
1H-Imidazole, 2-ethyl-: This compound has an ethyl group instead of the 4-chloro-2-nitrophenylthio group, resulting in different chemical and biological properties.
1H-Imidazole, 2-[(4-nitrophenyl)thio]-: Similar to the compound but lacks the chloro substitution, which may affect its reactivity and biological activity.
The uniqueness of 1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- (CAS Number: 88251-64-3) is a heterocyclic compound belonging to the imidazole family. Its unique structure, characterized by a five-membered ring containing two nitrogen atoms and a thioether linkage to a 4-chloro-2-nitrophenyl group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.
- Molecular Formula : C9H6ClN3O2S
- Molecular Weight : 255.68 g/mol
The presence of halogen and nitro substituents in its structure enhances the reactivity and potential pharmacological applications of this compound .
Antimicrobial Activity
Imidazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to 1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- exhibit significant activity against various bacterial strains.
Compound Name | MIC (µg/mL) | Activity Type |
---|---|---|
1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- | TBD | Antibacterial |
Benzimidazole Derivative | 50 | Antibacterial against S. typhi |
Benzimidazole Derivative | 250 | Antifungal against C. albicans |
In a study evaluating the antimicrobial efficacy of various imidazole derivatives, it was found that certain derivatives demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. For instance, research indicates that certain analogs can induce apoptosis in cancer cell lines through modulation of key regulatory proteins.
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- | PC3 (Prostate Cancer) | TBD | Apoptosis induction |
Coumarin Derivative | SW480 (Colon Cancer) | 1.01 | Tumor-suppressor protein modulation |
A study demonstrated that specific imidazole derivatives exhibited cytotoxic effects on human prostate carcinoma cells (PC3 and DU145), with a dose-dependent decrease in cell viability observed over time . This suggests potential therapeutic applications in cancer treatment.
Anti-inflammatory Activity
Imidazole compounds are also known for their anti-inflammatory properties. The ability to inhibit inflammatory pathways can be crucial in developing treatments for various inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the biological activity of imidazole derivatives:
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Properties :
Properties
CAS No. |
88251-64-3 |
---|---|
Molecular Formula |
C9H6ClN3O2S |
Molecular Weight |
255.68 g/mol |
IUPAC Name |
2-(4-chloro-2-nitrophenyl)sulfanyl-1H-imidazole |
InChI |
InChI=1S/C9H6ClN3O2S/c10-6-1-2-8(7(5-6)13(14)15)16-9-11-3-4-12-9/h1-5H,(H,11,12) |
InChI Key |
ZMUVKBBTFLYMBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])SC2=NC=CN2 |
Origin of Product |
United States |
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